molecular formula C14H10FNO5 B6402743 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261976-03-7

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6402743
CAS RN: 1261976-03-7
M. Wt: 291.23 g/mol
InChI Key: ISGWJYWHJBEUSY-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% (3F4M-5N-95) is a chemical compound of great interest to scientists due to its unique properties and potential for use in a variety of scientific research applications. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 122-124 °C. It is a fluorinated nitrobenzoic acid derivative and is used in a variety of laboratory experiments, including synthesis, spectroscopic studies, and in the analysis of biological samples.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including nitrogen-containing heterocycles, and has been used in the spectroscopic analysis of biological samples. It has also been used in the analysis of pharmaceutical compounds and in the study of enzyme kinetics. In addition, it has been used as an inhibitor of certain enzymes, such as tyrosine kinases, and as an anti-cancer agent in vitro.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases. It is believed to inhibit the enzyme activity by binding to the active site of the enzyme and blocking its activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinases, and can also inhibit the growth of certain cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in vivo, and can also modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high purity, which makes it suitable for use in a variety of experiments. In addition, it is easy to synthesize and is available in a variety of forms, such as powder and solution. However, it is also important to note that it is a toxic compound and should be handled with care.

Future Directions

The potential applications of 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% are numerous, and there are a number of possible future directions for research. One possible direction is to further investigate its mechanism of action and its effects on various enzymes and biological processes. In addition, further research could be done to explore its potential applications in drug discovery and in the development of new therapeutic agents. Finally, further research could be done to investigate its potential toxicity and to develop methods for its safe handling and use.

Synthesis Methods

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized through a series of reactions involving the reaction of 3-fluoro-4-methoxyphenol with nitrobenzene in the presence of a base, such as sodium hydroxide. The reaction produces 3-(3-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid, 95%, which is then purified by recrystallization. This method has been used by various research groups to synthesize the compound in high yields with good purity.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGWJYWHJBEUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690172
Record name 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-03-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-4′-methoxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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